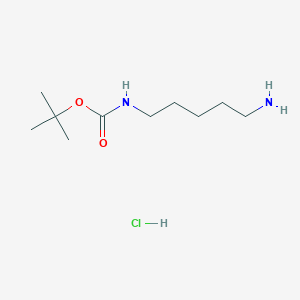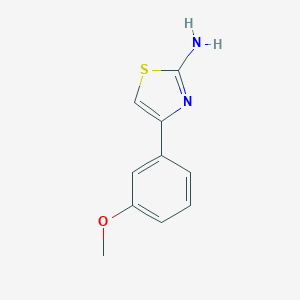
4-(3-甲氧基苯基)-1,3-噻唑-2-胺
描述
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine, also known as 4-MPT, is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that has been used in the study of biochemical and physiological processes, such as the regulation of gene expression, signal transduction, and enzyme activity. 4-MPT is a versatile compound that can be used to study a variety of biological processes, and has been used as a tool in the development of drugs and other compounds.
科学研究应用
Pharmacology: Anticancer Potential
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine: has shown promise in pharmacological research, particularly in the development of anticancer agents. Its structure allows for interaction with various biological targets, potentially inhibiting the growth of cancer cells. Research suggests that thiazole derivatives can act as kinase inhibitors, disrupting signaling pathways crucial for tumor growth and proliferation .
Biochemistry: Enzyme Inhibition
In biochemistry, this compound is explored for its enzyme inhibitory properties. It may serve as a lead compound for the design of new inhibitors that can regulate enzymes involved in disease progression. The methoxyphenyl group, in particular, might interact with active sites of enzymes, altering their activity, which is crucial for understanding disease mechanisms and developing therapeutic strategies .
Materials Science: Organic Electronics
The thiazol-amine moiety of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine is of interest in materials science for the creation of organic electronic components. Its potential for electron donation and conjugation could be harnessed in organic semiconductors, which are used in light-emitting diodes, photovoltaic cells, and transistors .
Chemical Engineering: Catalyst Design
In chemical engineering, this compound could be utilized in the design of catalysts due to its stable thiazole ring and potential for varied chemical modifications. Catalysts containing thiazole structures are being investigated for their efficiency in promoting various chemical reactions, which is vital for industrial processes .
Environmental Science: Pollutant Biodegradation
Research in environmental science may explore 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine for its role in the biodegradation of pollutants. Its structure could interact with environmental contaminants, aiding in their breakdown and reducing their toxicity. This application is particularly relevant for the remediation of polluted sites .
Molecular Biology: DNA Interaction Studies
In molecular biology, the compound’s potential to interact with DNA is of interest. It could be used in studies to understand the binding affinity of small molecules to DNA, which is essential for the development of new drugs that target genetic material to treat various diseases .
属性
IUPAC Name |
4-(3-methoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMMWUVARLSQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352718 | |
| Record name | 4-(3-methoxyphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine | |
CAS RN |
83558-37-6 | |
| Record name | 4-(3-methoxyphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


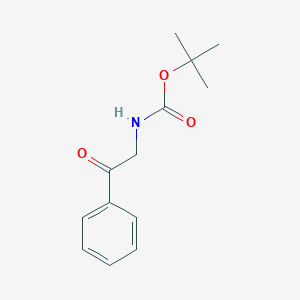

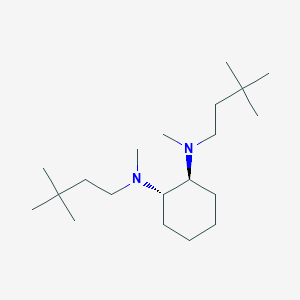
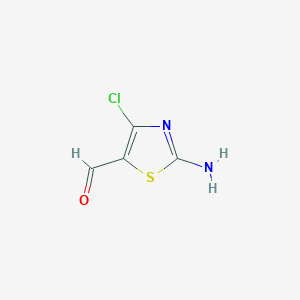
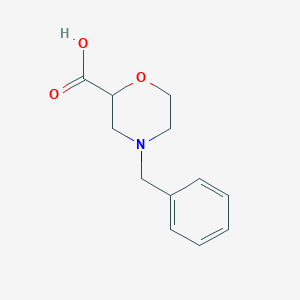
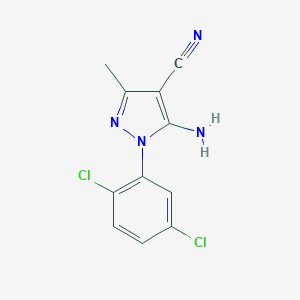
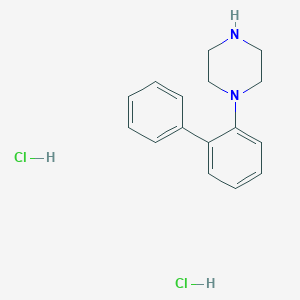
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate](/img/structure/B112999.png)
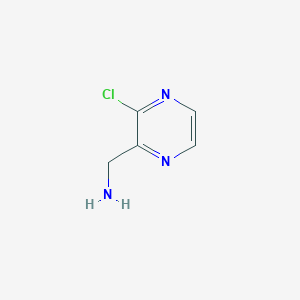
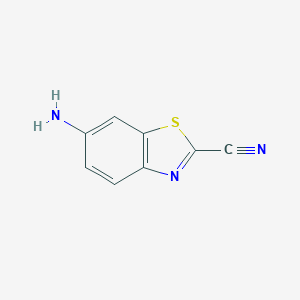
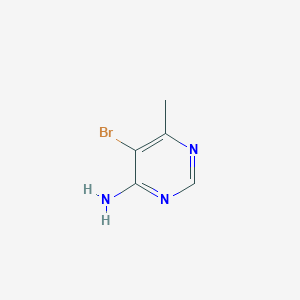
![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B113010.png)
